molecular formula C13H14N2O4 B2637013 N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide CAS No. 1704602-47-0

N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide

Cat. No.: B2637013
CAS No.: 1704602-47-0
M. Wt: 262.265
InChI Key: LHMVPWKPEIXPJR-UHFFFAOYSA-N
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Description

“N1-(furan-2-ylmethyl)-N2-(2-(furan-3-yl)ethyl)oxalamide” is a compound that contains furan rings . Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

The synthesis of furan compounds has seen recent advances . Some classical methods have been modified and improved, while other new methods have been developed . A novel method for the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation has been presented . In this method, “this compound” and furan-2-ylmethyl furan-2-carboxylate were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol .


Molecular Structure Analysis

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans .


Chemical Reactions Analysis

Furans are important in the field of organic chemistry and have been used in a variety of chemical reactions . They are used in cycloaddition and cycloisomerization reactions . The vapor phase decarboxylation of furfural in the presence of palladium and charcoal gives furan . Also, 1,3-Butadiene can be converted to furan by copper-catalyzed oxidation .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone .

Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide derivatives have demonstrated effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method enables the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines at relatively low temperatures, showcasing its utility in forming pharmaceutically important building blocks with high selectivity (Bhunia, S. V. Kumar, & D. Ma, 2017).

Material Science and Corrosion Inhibition

A novel compound synthesized from biomass platform molecules, aimed at green chemistry and sustainability, demonstrated significant anti-corrosion performance for carbon steel in acidic medium. The synthesized inhibitor, featuring furan derivatives, adheres spontaneously to the metal surface, indicating its potential in corrosion protection applications (Zhanpu Chen et al., 2021).

Synthetic Organic Chemistry

The synthetic flexibility of furan derivatives has been illustrated through various chemical reactions, including Claisen rearrangement and decarboxylative processes. These reactions offer pathways to synthesize complex organic molecules, demonstrating the compound's role as a versatile intermediate in organic synthesis (D. Craig et al., 2005); (V. Mamedov et al., 2016).

Antimicrobial and Antioxidant Activities

Furan-based compounds have been evaluated for their antimicrobial and antioxidant properties, providing a foundation for the development of new therapeutic agents. These studies highlight the biological activities of furan derivatives, opening up possibilities for their application in medicinal chemistry (K. Devi et al., 2010); (B. B. Sokmen et al., 2014).

Chemical Synthesis and Reactivity

The reactivity and utility of furan derivatives in chemical synthesis are further exemplified by their involvement in the synthesis of complex heterocyclic structures and their application in ketone transfer hydrogenation reactions. These compounds serve as critical intermediates in constructing diverse molecular architectures (Jin Zhang et al., 2018); (D. Karakaş et al., 2022).

Future Directions

Furan compounds have a wide range of applications and are seen as important building blocks in organic chemistry . They are used in the synthesis of a variety of compounds and have potential applications in the field of medicinal chemistry . The future directions of research could involve exploring more efficient synthesis methods and investigating the potential applications of furan compounds in various fields.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-12(14-5-3-10-4-7-18-9-10)13(17)15-8-11-2-1-6-19-11/h1-2,4,6-7,9H,3,5,8H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMVPWKPEIXPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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